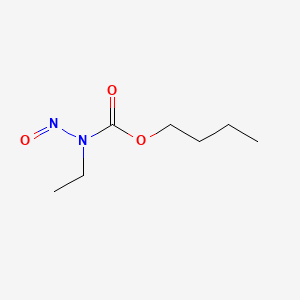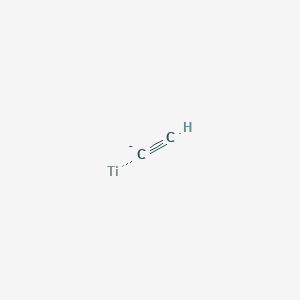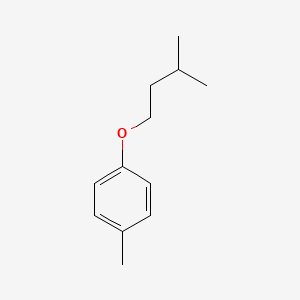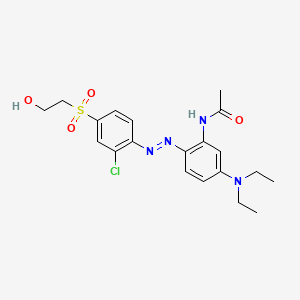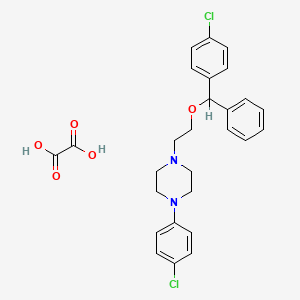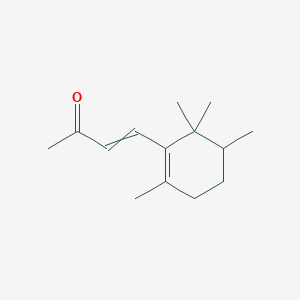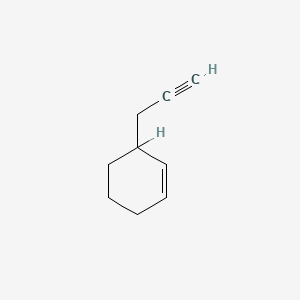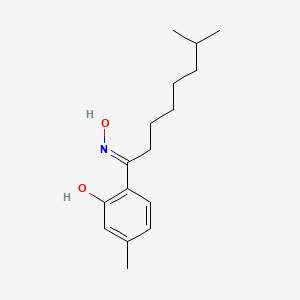![molecular formula C22H27IO7S B13750383 [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate CAS No. 55570-14-4](/img/structure/B13750383.png)
[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate: is a complex organic compound with the molecular formula C22H27IO7S and a molecular weight of 562.42 g/mol . This compound is characterized by its unique structure, which includes an iodomethyl group, methoxy groups, and phenylmethoxy groups attached to an oxane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves multiple stepsThe reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as zinc chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in the compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The phenylmethoxy groups can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Explored as a potential building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the methoxy and phenylmethoxy groups can participate in oxidation, reduction, and coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis.
Comparison with Similar Compounds
[2-(Iodomethyl)-6-methoxy-3-methylsulfonyloxy-4,5-bis(phenylmethoxy)oxane]: Similar structure but with a methylsulfonyloxy group instead of a methanesulfonate group.
Imidazole Derivatives: Compounds like imidazole and its derivatives share some functional group similarities and are used in similar applications.
1,2,4-Triazolium Methanesulfonates: These compounds have enhanced thermal and chemical stability compared to imidazolium ionic liquids.
Uniqueness: The uniqueness of [2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications.
Properties
CAS No. |
55570-14-4 |
|---|---|
Molecular Formula |
C22H27IO7S |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
[2-(iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate |
InChI |
InChI=1S/C22H27IO7S/c1-26-22-21(28-15-17-11-7-4-8-12-17)20(27-14-16-9-5-3-6-10-16)19(18(13-23)29-22)30-31(2,24)25/h3-12,18-22H,13-15H2,1-2H3 |
InChI Key |
TWTBXVHGLYOBFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CI)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


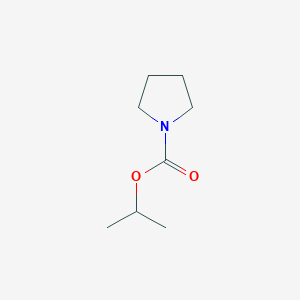

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
